Cas no 2172278-43-0 ((6-methylpyridin-2-yl)methyl chloroformate)

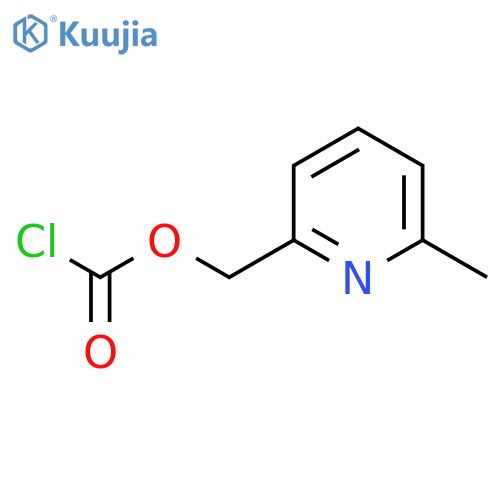

2172278-43-0 structure

商品名:(6-methylpyridin-2-yl)methyl chloroformate

(6-methylpyridin-2-yl)methyl chloroformate 化学的及び物理的性質

名前と識別子

-

- (6-methylpyridin-2-yl)methyl chloroformate

- 2172278-43-0

- EN300-1613086

-

- インチ: 1S/C8H8ClNO2/c1-6-3-2-4-7(10-6)5-12-8(9)11/h2-4H,5H2,1H3

- InChIKey: WDRIWIYRZNZDRS-UHFFFAOYSA-N

- ほほえんだ: ClC(=O)OCC1C=CC=C(C)N=1

計算された属性

- せいみつぶんしりょう: 185.0243562g/mol

- どういたいしつりょう: 185.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 39.2Ų

(6-methylpyridin-2-yl)methyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613086-1.0g |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 1g |

$1100.0 | 2023-06-04 | ||

| Enamine | EN300-1613086-0.05g |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 0.05g |

$924.0 | 2023-06-04 | ||

| Enamine | EN300-1613086-500mg |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 500mg |

$739.0 | 2023-09-23 | ||

| Enamine | EN300-1613086-50mg |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 50mg |

$647.0 | 2023-09-23 | ||

| Enamine | EN300-1613086-0.25g |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 0.25g |

$1012.0 | 2023-06-04 | ||

| Enamine | EN300-1613086-2.5g |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 2.5g |

$2155.0 | 2023-06-04 | ||

| Enamine | EN300-1613086-100mg |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 100mg |

$678.0 | 2023-09-23 | ||

| Enamine | EN300-1613086-250mg |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 250mg |

$708.0 | 2023-09-23 | ||

| Enamine | EN300-1613086-1000mg |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 1000mg |

$770.0 | 2023-09-23 | ||

| Enamine | EN300-1613086-0.5g |

(6-methylpyridin-2-yl)methyl chloroformate |

2172278-43-0 | 0.5g |

$1056.0 | 2023-06-04 |

(6-methylpyridin-2-yl)methyl chloroformate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2172278-43-0 ((6-methylpyridin-2-yl)methyl chloroformate) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量